molecular formula C9H6FNO2 B1308328 4-Fluoro-1H-indole-2-carboxylic acid CAS No. 399-68-8

4-Fluoro-1H-indole-2-carboxylic acid

Cat. No. B1308328
CAS RN: 399-68-8
M. Wt: 179.15 g/mol
InChI Key: KBWWCYDFHITBFO-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative, which is a class of compounds known for their diverse biological activities and presence in many pharmaceuticals. The fluorine atom at the 4-position of the indole ring can significantly alter the chemical and physical properties of the molecule, potentially leading to unique biological effects.

Synthesis Analysis

The synthesis of indole derivatives, including those with carboxylic acid functionalities, often begins with halogenated anilines. A new synthetic route for indolecarboxylic acids, which may be applicable to the synthesis of 4-fluoro-1H-indole-2-carboxylic acid, starts from 2-bromoaniline derivatives and involves a series of reactions to introduce the carboxyl group at the appropriate position on the indole ring . Additionally, the decarboxylative fluorination of heteroaromatic carboxylic acids using Selectfluor has been reported, which could be a potential method for introducing the fluorine atom into the indole framework .

Molecular Structure Analysis

The molecular structure of indole derivatives, including the orientation of substituents such as the carboxylic acid group, can be studied using spectroscopic methods. For instance, UV spectroscopy has been used to resolve the electronic spectra of two conformational isomers of indole-4-carboxylic acid, which could provide insights into the structural aspects of 4-fluoro-1H-indole-2-carboxylic acid .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including those involving the carboxylic acid group. The presence of the fluorine atom may influence these reactions due to its electronegative nature and ability to participate in hydrogen bonding. For example, the decarboxylative fluorination process mentioned earlier could lead to the formation of fluorinated dimers in nitrogen-containing heteroaromatic carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-1H-indole-2-carboxylic acid are likely to be influenced by the presence of both the carboxylic acid and fluorine substituents. The fluorine atom can affect the acidity of the carboxylic acid group, the molecule's overall dipole moment, and its hydrogen bonding capabilities. These properties can be further explored through experimental studies such as NMR, IR spectroscopy, and X-ray crystallography, which provide detailed information on bond lengths, bond angles, and molecular conformations .

Scientific Research Applications

Neighboring Group Participation in Indole Nucleus

A study by Hallett et al. (2000) investigated a rearrangement reaction involving the indole nucleus. This research used stereochemical markers and low-temperature NMR experiments to study the treatment of a specific piperidine-carboxylic acid with diethylaminosulfur trifluoride, resulting in a 4-fluoro-3-(2-phenyl-1H-indol-3-yl)-piperidine-1-carboxylic acid. This reaction is significant for understanding the stereo- and regiochemical outcomes in organic synthesis involving the indole nucleus (Hallett et al., 2000).

Catalytic Activity in Synthesis of Derivatives

Rao et al. (2019) explored the catalytic activity of nickel ferrite nanoparticles in synthesizing derivatives of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one. This study demonstrates the use of 4-fluoro-1H-indole-2-carboxylic acid derivatives in organic synthesis, highlighting its role in facilitating reactions and producing new compounds with potential biological activity (Rao et al., 2019).

Access to Fluoroindolecarboxylic Acids

Schlosser et al. (2006) provided a comprehensive study on the preparation of twelve indolecarboxylic acids carrying both a fluorine substituent and a carboxy group. This research contributes to the field by offering a rational approach to access various fluoroindolecarboxylic acids, which are important in medicinal chemistry and organic synthesis (Schlosser et al., 2006).

Synthesis and Antimicrobial, Antiinflammatory Activities

Narayana et al. (2009) synthesized heterocycles derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides and studied their antimicrobial, antiinflammatory, and antiproliferative activities. This research highlights the utility of 4-fluoro-1H-indole-2-carboxylic acid derivatives in developing new compounds with potential therapeutic applications (Narayana et al., 2009).

Anticancer Activity Evaluation

Kryshchyshyn-Dylevych et al. (2020) conducted a study on the synthesis of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives and evaluated their anticancer activity. This research is another example of the use of 4-fluoro-1H-indole-2-carboxylic acid derivatives in the search for new anticancer agents (Kryshchyshyn-Dylevych et al., 2020).

Synthesis of Indole-2-carboxylic Acid

Research by Jiang et al. (2017) focused on the practical synthesis of indole-2-carboxylic acid, a versatile intermediate in pharmaceuticals. This study contributes to the field by developing a more environmentally friendly process for synthesizing this important compound, which is related to 4-fluoro-1H-indole-2-carboxylic acid (Jiang et al., 2017).

Fluoroacetylation of Indoles

Yao et al. (2016) reported a fluoroacetylation protocol for indoles using fluorinated acetic acids. This method demonstrates the versatility of fluoro-indole derivatives, like 4-fluoro-1H-indole-2-carboxylic acid, in organic synthesis (Yao et al., 2016).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWWCYDFHITBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398674
Record name 4-Fluoroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-indole-2-carboxylic acid

CAS RN

399-68-8
Record name 4-Fluoro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-68-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoroindole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1H-indole-2-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of 32 (4.8 g, 31 mmol) in 4% NH4OH (60 mL) was added to a suspension of ferrous hydroxide that was prepared from ferrous sulfate heptahydrate (52.45 g, 188.7 mmol) and concentrated NH4OH (23 mL) in water (200 mL). The mixture was maintained at the boiling point for five minutes. The ferric hydroxide was separated by filtration and washed repeatedly with dilute NH4OH and water. The filtrate was acidified with dilute HCl. The resulting solid was collected by filtration to afford 1.2 g (22%) of 4-fluoro-1H-indole-2-carboxylic acid (34) as a white solid, which was used in the next step without further purification.
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
52.45 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
BA Mayes, NC Chaudhuri, CP Hencken… - … Process Research & …, 2010 - ACS Publications
… After drying at 40 C under vacuum for 36 h, 5-chloro-4-fluoro-1H-indole-2-carboxylic acid 2 (55.9 g, 95% yield) was obtained as a tan solid (>99% LCAP at 272 nm). An analytical …
Number of citations: 14 pubs.acs.org
Y Baqi, T Pillaiyar, A Abdelrahman… - Journal of Medicinal …, 2018 - ACS Publications
… The most potent compounds of the investigated indole derivatives exhibited EC 50 values of 27.9 nM (6-bromo-3-(2-carboxyethyl)-4-fluoro-1H-indole-2-carboxylic acid, 33), 32.1 nM (3-(…
Number of citations: 21 pubs.acs.org
E Dolušić, P Larrieu, S Blanc, F Sapunaric… - Bioorganic & medicinal …, 2011 - Elsevier
… Prepared from 4-fluoro-1H-indole-2-carboxylic acid ethyl ester 3c (method B; 184 mg, 0.89 mmol) and 3-picoline. Yellow half-solid (15 mg, 7%). LC–MS R t 5.4 min (method 1); m/z [MH …
Number of citations: 50 www.sciencedirect.com
F Piscitelli, A Coluccia, A Brancale… - Journal of medicinal …, 2009 - ACS Publications
New potent indolylarylsulfone (IAS) HIV-1 NNRTIs were obtained by coupling natural and unnatural amino acids to the 2-carboxamide and introducing different electron-withdrawing …
Number of citations: 66 pubs.acs.org
A Gironda-Martínez, ÉMD Gorre, L Prati… - Journal of Medicinal …, 2021 - ACS Publications
… Then, a solution of 4-fluoro-1H-indole-2-carboxylic acid (22.9 mg, 0.128 mmol, 2 equiv), HATU (48.7 mg, 0.128 mmol, 2 equiv), HOAt (17.4 mg, 0.128 mmol, 2 equiv), and NMM (42.2 μL, …
Number of citations: 4 pubs.acs.org
A Samuele, A Kataropoulou, M Viola, S Zanoli… - Antiviral research, 2009 - Elsevier
… RS2723 was obtained by coupling reaction of 5-chloro-3-[(3,5-dimethylphenyl)sulfonyl]-4-fluoro-1H-indole-2-carboxylic acid in the presence of O-benzotriazol-1-yloxytris(dimethylamino)…
Number of citations: 21 www.sciencedirect.com
EV Nosova, GN Lipunova, VN Charushin… - Journal of Fluorine …, 2018 - Elsevier
Fluorine-containing indoles: Synthesis and biological activity - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF …
Number of citations: 43 www.sciencedirect.com
A Varnavas, L Lassiani, V Valenta, A Ciogli… - Medicinal …, 2005 - ingentaconnect.com
… 4-Fluoro-1H-Indole-2-Carboxylic Acid (9a) …
Number of citations: 4 www.ingentaconnect.com

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